1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one
Description
Properties
IUPAC Name |
1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c21-15-6-7-17-18(14-15)27-20(22-17)24-11-9-23(10-12-24)19(25)8-13-26-16-4-2-1-3-5-16/h1-7,14H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZHRENQUBSLJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)CCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one typically involves multi-step procedures. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenols with appropriate reagents such as phosgene or chloroformates.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, often using piperazine and suitable halogenated intermediates.
Attachment of the Phenoxypropanone Group: This step involves the reaction of the intermediate benzothiazole-piperazine compound with phenoxypropanone under specific conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperazine or benzothiazole rings, often using halogenated reagents.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new synthetic pathways.
Biology
The compound exhibits notable biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets could be explored for potential therapeutic applications, particularly in oncology and neurology.
Medicine
Potential medicinal applications include its use as a pharmacophore in the design of new drugs. The presence of the benzothiazole ring suggests possible activity against certain enzymes or receptors involved in disease processes.
Industry
In materials science, the compound could be utilized in developing new materials with specific properties, such as polymers or coatings that require enhanced performance characteristics.
Research indicates that derivatives of benzothiazole, including those similar to this compound, possess significant biological activities:
Anticancer Activity
Studies have shown that compounds with similar structures significantly inhibit the proliferation of various cancer cell lines. For example:
- In vitro studies demonstrated that compounds inhibited A431 (skin cancer), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells.
- Active compounds have shown apoptosis-promoting effects and induced cell cycle arrest at low concentrations (e.g., 1 µM).
Anti-inflammatory Effects
The presence of the benzothiazole moiety suggests potential anti-inflammatory effects. Compounds derived from benzothiazole have been reported to decrease the activity of pro-inflammatory cytokines such as IL-6 and TNF-α.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Inhibition of cell proliferation in multiple cancer lines |
| Anti-inflammatory | Decreased levels of IL-6 and TNF-α |
| Apoptosis induction | Promoted at low concentrations (e.g., 1 µM) |
Case Studies
In one study focusing on benzothiazole derivatives:
- Synthesis and Evaluation : Twenty-five novel compounds were synthesized and evaluated for their biological activities.
- Findings : Certain derivatives exhibited significant inhibition of tumor cell growth and reduced migration capabilities in cancer cells, indicating their potential as therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can bind to dopamine and serotonin receptors, inhibiting their activity and modulating neurotransmitter levels in the brain.
Pathways Involved: It affects the dopaminergic and serotonergic pathways, which are crucial in regulating mood, behavior, and cognition.
Comparison with Similar Compounds
1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one can be compared with other similar compounds such as:
1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one: This compound lacks the phenoxy group, which may result in different biological activities.
1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-methoxypropan-1-one: The presence of a methoxy group instead of a phenoxy group can alter its chemical reactivity and pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one is a synthetic compound with potential pharmacological properties. Its structure includes a benzothiazole ring, a piperazine moiety, and a phenoxypropanone group, which contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound's IUPAC name is 1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-chlorophenyl)sulfonylpropan-1-one. The chemical formula is with a molecular weight of 444.41 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-chlorophenyl)sulfonylpropan-1-one |
| Molecular Formula | C20H19Cl2N3O3S |
| Molecular Weight | 444.41 g/mol |
Antibacterial Activity
Research indicates that compounds containing the benzothiazole moiety exhibit significant antibacterial properties. A study demonstrated that derivatives of benzothiazole showed potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Antifungal Activity
Benzothiazole derivatives have also been evaluated for antifungal activities. In vitro studies revealed that these compounds inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The antifungal mechanism is believed to involve interference with fungal cell membrane synthesis .
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects. Research shows that it modulates inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and reducing the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The proposed mechanism involves apoptosis induction and cell cycle arrest .
Case Studies
Case Study 1: Antibacterial Evaluation
A series of benzothiazole derivatives were synthesized and tested against E. coli and S. aureus. The results indicated that compounds with electron-withdrawing groups exhibited higher antibacterial activity compared to those with electron-donating groups.
Case Study 2: Anticancer Activity
In a study assessing the anticancer properties of benzothiazole derivatives, one compound showed IC50 values in the low micromolar range against MCF-7 cells. This indicates significant potential for further development as an anticancer agent .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The benzothiazole ring may inhibit key enzymes involved in bacterial cell wall synthesis.
- Membrane Disruption : Interaction with fungal membranes leads to increased permeability and cell death.
- Cytokine Modulation : Reduction in pro-inflammatory cytokines contributes to its anti-inflammatory effects.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
